REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]1[C:9]([Cl:15])=[N:10][CH:11]=[CH:12][C:13]=1I)(C)(C)C.[C:17]1(B(O)O)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C(=O)([O-])[O-].[K+].[K+]>>[Cl:15][C:9]1[C:8]([NH2:7])=[C:13]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:12]=[CH:11][N:10]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC=1C(=NC=CC1I)Cl)=O
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Name
|
|
Quantity
|
2.42 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
tetrakistriphenylphosphine palladium(0)
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vial was evacuated
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen gas 3 times
|
Type
|
ADDITION
|
Details
|
16.7 ml dry DMF was added
|
Type
|
CUSTOM
|
Details
|
3.3 ml of water, which had been degassed
|
Type
|
CUSTOM
|
Details
|
by bubbling nitrogen through it overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The vial was then capped
|
Type
|
CUSTOM
|
Details
|
microwaved at 130° C. for 40 minutes
|
Duration
|
40 min
|
Type
|
ADDITION
|
Details
|
The resulting solution was poured into 250 ml water
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (150 g SiO2, 0% to 40% EtOAc in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1N)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |